molecular formula C7H6BrN3O B1279715 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine CAS No. 63744-25-2

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Cat. No. B1279715
CAS RN: 63744-25-2
M. Wt: 228.05 g/mol
InChI Key: NFZLMWYHNQPCDZ-UHFFFAOYSA-N
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Description

The compound "6-Bromo-8-methoxyimidazo[1,2-a]pyrazine" is not directly mentioned in the provided papers. However, the papers do discuss various brominated and methoxy-substituted heterocyclic compounds, which can offer insights into the chemical behavior and synthesis of related structures. For instance, brominated pyrazoles and methoxypyrazines are explored for their potential in synthesizing novel compounds with various substituents and for their antibacterial activity .

Synthesis Analysis

The synthesis of brominated and methoxy-substituted heterocycles is a topic of interest in the provided papers. For example, brominated trihalomethylenones are used as precursors for the synthesis of various pyrazoles, demonstrating the versatility of brominated compounds in heterocyclic chemistry . Similarly, the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its derivatives is reported, which involves the use of carboxylic acids, esters, and quaternary salts . These methods could potentially be adapted for the synthesis of "6-Bromo-8-methoxyimidazo[1,2-a]pyrazine" by incorporating both bromo and methoxy substituents into the imidazo[1,2-a]pyrazine core.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. The papers discuss the structural characterization of newly synthesized compounds using spectroscopy and elemental analyses . The presence of bromo and methoxy groups is likely to influence the electronic distribution and steric hindrance in the molecule, which can be studied using nuclear magnetic resonance (NMR) spectra, as reported for some imidazo[1,2-b]pyridazines .

Chemical Reactions Analysis

The chemical reactivity of brominated and methoxy-substituted compounds is explored through various reactions. For instance, brominated precursors are used in cyclocondensation, substitution, and nucleophilic substitution reactions to yield a variety of pyrazole derivatives . The Mannich reaction is also mentioned as a reaction that the heterocyclic system can undergo . These reactions could be relevant when considering the chemical behavior of "6-Bromo-8-methoxyimidazo[1,2-a]pyrazine" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their substituents. The acidity constants of some imidazo[1,2-b]pyridazines are recorded, which can provide information on the acid-base behavior of similar compounds . The antibacterial activity of 6-methoxypyrazine derivatives is also tested, indicating the potential biological applications of these molecules . These properties are essential for understanding the potential applications of "6-Bromo-8-methoxyimidazo[1,2-a]pyrazine" in pharmaceuticals or material science.

Scientific Research Applications

Uterine-Relaxing and Antibronchospastic Properties

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine derivatives have shown potential in the field of medicinal chemistry due to their uterine-relaxing and antibronchospastic properties. For instance, imidazo[1,2-a]pyrazine derivatives synthesized from alpha-halogenocarbonyl compounds and aminopyrazines demonstrated uterine-relaxing and in vivo antibronchospastic activities. This suggests potential applications in conditions related to uterine contractility and bronchospasm management (Sablayrolles et al., 1984).

Industrial Synthesis and Drug Scaffold

The structure of 3-Aminoimidazo[1,2-a]pyrazine, closely related to 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, is a significant scaffold found in many drugs. The Groebke–Blackburn–Bienaymé multicomponent reaction provides a rapid access to this scaffold, proving useful in industrial-scale synthesis. This highlights its utility in the pharmaceutical industry for efficient drug production (Baenziger et al., 2017).

Anticancer Potential

A study on (imidazo[1,2-a]pyrazin-6-yl)ureas, synthesized from 6-aminoimidazo[1,2-a]pyrazine, revealed potential anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines. This suggests the possibility of 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine derivatives being used in cancer research and treatment (Bazin et al., 2016).

Antimicrobial Activity

Derivatives of 6-methoxy-pyrazine, a compound structurally similar to 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, have been synthesized and tested for their antimicrobial properties. This research indicates potential applications in the development of new antimicrobial agents (Gobis et al., 2006).

Bronchodilator Properties

Imidazo[1,2-a]pyrazine derivatives, including 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine, have been identified as potent bronchodilators. This suggests their potential use in treating respiratory conditions such as asthma (Bonnet et al., 1998).

properties

IUPAC Name

6-bromo-8-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZLMWYHNQPCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472888
Record name 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

CAS RN

63744-25-2
Record name 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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